

large-scale synthesis of 3,5-Dibromo-6-methylpyridin-2-ol

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Compound of Interest

Compound Name: 3,5-Dibromo-6-methylpyridin-2-ol

Cat. No.: B1583238

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An Application Note for the Scalable Synthesis of **3,5-Dibromo-6-methylpyridin-2-ol**

Authored by: A Senior Application Scientist Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of **3,5-Dibromo-6-methylpyridin-2-ol** (CAS: 500587-45-1), a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.^{[1][2]} The protocol herein is designed for scalability, emphasizing robust process controls, stringent safety measures, and detailed analytical validation. We delve into the mechanistic underpinnings of the electrophilic bromination, offer a step-by-step protocol optimized for yield and purity, and address the critical safety considerations inherent in handling molecular bromine on an industrial scale.

Introduction and Significance

3,5-Dibromo-6-methylpyridin-2-ol is a halogenated pyridine derivative whose structural motif is a valuable building block in medicinal chemistry. The presence of two bromine atoms provides reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures with potential therapeutic activities.^{[3][4]} Its derivatives have been investigated for a range of biological applications, highlighting the importance of a reliable and scalable synthetic route to access this key intermediate.^[5] This guide is intended for researchers and process chemists in the

pharmaceutical and chemical industries, providing the technical insights necessary to transition this synthesis from the laboratory bench to pilot-plant or manufacturing scale.

Synthetic Strategy and Mechanism

The synthesis of **3,5-Dibromo-6-methylpyridin-2-ol** is achieved via the direct electrophilic bromination of 6-methylpyridin-2-ol. The pyridin-2-ol tautomer is favored and the hydroxyl group at the C2 position is a potent activating group, directing electrophilic substitution to the electron-rich C3 and C5 positions.

Reaction Scheme:

Mechanistic Rationale: The electron-donating nature of the hydroxyl group increases the nucleophilicity of the pyridine ring, making it susceptible to attack by an electrophile like bromine (Br_2). The reaction proceeds through a standard electrophilic aromatic substitution mechanism, where the bromine molecule is polarized, and the π -electrons of the pyridine ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation step restores aromaticity, yielding the brominated product. The strong activation by the hydroxyl group allows for the straightforward introduction of two bromine atoms onto the ring.

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